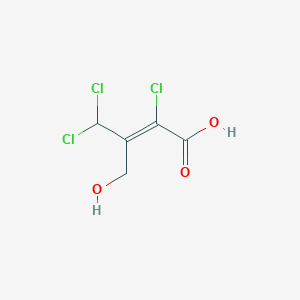
Nimbolid, 28-Deoxo-
Übersicht
Beschreibung
Nimbolide, 28-deoxo-, is a chemical compound with immense potential in scientific research. It holds promise in various fields, including medicine and agriculture, due to its unique properties. This compound exhibits remarkable anti-inflammatory and anticancer activities. Nimbolide is a limonoid triterpene possessing potent anti-cancer effects in various types of cancers .
Synthesis Analysis
Nimbolide has been synthesized through a convergent synthesis method using a pharmacophore-directed, late-stage coupling strategy . This route has been demonstrated to be broadly applicable, enabling the synthesis of a variety of analogues .Molecular Structure Analysis
Nimbolide is a limonoid isolated from Azadirachta indica. It is an organic heteropentacyclic compound, a cyclic terpene ketone, an enone, a member of furans, a limonoid, and a methyl ester.Chemical Reactions Analysis
Nimbolide has been found to inhibit a Poly-ADP-Ribosylation (PARylation)-dependent ubiquitin E3 ligase RNF114 . It has also been reported to suppress NF-κB activation and NF-κB–regulated tumorigenic proteins in colorectal cancer cells .Physical And Chemical Properties Analysis
The chemical structure of nimbolide was unambiguously assigned through single crystal X-ray diffraction analysis . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Nimbolid, 28-Deoxo-: hat vielversprechende Ergebnisse in der Antitumorforschung gezeigt. Es zeigt eine starke Aktivität gegen verschiedene Krebszelllinien und wurde auf seine chemopräventiven Eigenschaften untersucht. Forschungen deuten darauf hin, dass es durch Hemmung des Wachstums von Krebszellen und Induktion von Apoptose (programmierter Zelltod) in Krebszellen wirken kann .
Pharmakokinetik und Toxikologie
Bevor klinische Studien beginnen können, sind systematische präklinische pharmakokinetische und toxikologische Untersuchungen erforderlich. Studien in diesem Bereich sind entscheidend, um sichere Dosierungsbereiche zu ermitteln und die Entwicklung von Nimbolid als Therapeutikum weiter voranzutreiben .
Molekulare Interaktion
Nimbolid ist an komplexen molekularen Interaktionen beteiligt, die die Entstehung von Krebs beeinflussen können. Das Verständnis dieser Interaktionen ist der Schlüssel, um seine breitgefächerten Antitumoraktivitäten zu nutzen und die aktuellen Grenzen in der Krebstherapie zu überwinden .
Extraktions- und Reinigungsmethoden
Die Extraktion und Reinigung von Nimbolid aus Neembaumblättern wurde durch mikrowellengestützte Extraktion (MAE) in Kombination mit chromatographischen Techniken verbessert. Dieser Fortschritt hilft bei der schnellen Verarbeitung von Nimbolid für Forschungszwecke .
Synthese von Analogen
Forscher haben synthetische Wege zu Nimbolid entwickelt, um Analoga mit potenziell verbesserten biologischen Aktivitäten zu identifizieren. Diese „übernatürlichen Produkte“ könnten zu neuen Therapeutika mit verbesserter Wirksamkeit führen .
Entzündungshemmende Eigenschaften
Nimbolid wurde auf seine entzündungshemmenden Eigenschaften untersucht, insbesondere im Zusammenhang mit dem proinflammatorischen Mikromilieu, das mit Darmkrebs verbunden ist. Es kann das Wachstum hemmen, indem es dieses Mikromilieu unterdrückt .
Wirkmechanismus
Target of Action
Nimbolide, a limonoid triterpene isolated from the leaves of Azadirachta indica (neem), has been shown to target multiple signaling pathways in various types of cancers . These include the epidermal growth factor (EGF), vascular endothelial growth factor (VEGF), insulin-like growth factor (IGF), Wingless and INT-1 (Wnt)/β-catenin, mitogen-activated protein kinases (MAPK)/c-Jun N-terminal kinases (JNK), phosphoinositide 3-kinase (PI3K)/AKT, tumor necrosis factor-α (TNF-α)/nuclear factor kappa B (NF-κβ), and death receptor 5 (DR5) pathways .
Mode of Action
Nimbolide interacts with its targets to induce multiple cytotoxic effects in tumor cells. It modulates cell proliferation, cell cycle, apoptosis, and metastasis by altering various molecular signaling pathways . For instance, it has been reported to suppress cell survival and proliferation by inhibiting the NF-κB and MAPK pathways . It also induces apoptosis and inhibits cell proliferation through the IGF/Akt signaling pathway .
Biochemical Pathways
Nimbolide affects several biochemical pathways, leading to a variety of downstream effects. It inhibits the PI3K/Akt and NF-κB signaling pathways, which are crucial for cell survival and proliferation . It also activates the TNF-α/DR and JNK pathways, leading to cell apoptosis . Furthermore, it inhibits the Wnt signaling pathway, inducing caspase-dependent apoptosis .
Pharmacokinetics
The pharmacokinetic properties of Nimbolide are still under investigation. Systematic preclinical pharmacokinetic and toxicological research is needed to establish safe dosage ranges for first-in-human clinical trials and to further advance Nimbolide’s development as a therapeutic agent against various cancers .
Result of Action
The molecular and cellular effects of Nimbolide’s action are multifaceted. It has been reported to induce apoptosis, inhibit cell proliferation, and suppress metastasis in various types of cancers . It also modulates carcinogen-metabolizing enzymes, leading to a decrease in the growth and spread of cancer cells .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-[(1R,2S,4R,9R,10S,11R,15R,18S)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12-oxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O6/c1-14-16(15-7-9-31-12-15)10-17-21(14)27(4)18(11-20(29)30-5)26(3)19(28)6-8-25(2)13-32-22(23(25)26)24(27)33-17/h6-9,12,16-18,22-24H,10-11,13H2,1-5H3/t16?,17-,18-,22-,23+,24-,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGBIWRWBCYASK-DVTNSOTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C6C4OCC6(C=CC5=O)C)C)CC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H](CC1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5([C@H]6[C@H]4OC[C@@]6(C=CC5=O)C)C)CC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70925372 | |
| Record name | Methyl [8-(furan-3-yl)-2a,5a,6a,7-tetramethyl-5-oxo-2a,5a,6,6a,8,9,9a,10a,10b,10c-decahydro-2H,5H-cyclopenta[d]naphtho[2,3-b:1,8-b'c']difuran-6-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70925372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126005-94-5 | |
| Record name | 28-Deoxonimbolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126005945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl [8-(furan-3-yl)-2a,5a,6a,7-tetramethyl-5-oxo-2a,5a,6,6a,8,9,9a,10a,10b,10c-decahydro-2H,5H-cyclopenta[d]naphtho[2,3-b:1,8-b'c']difuran-6-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70925372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}acetamide](/img/structure/B237906.png)
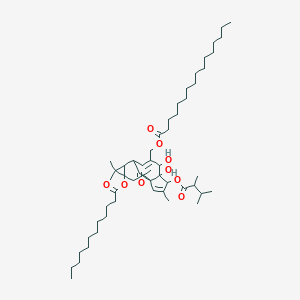
![N-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237917.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237937.png)
![N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B237939.png)
![N-[3-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237940.png)

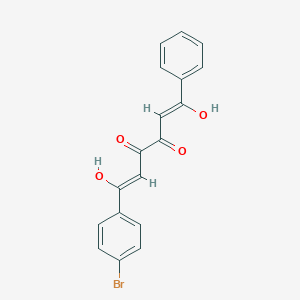
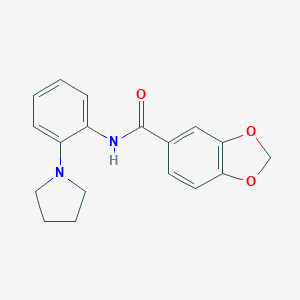
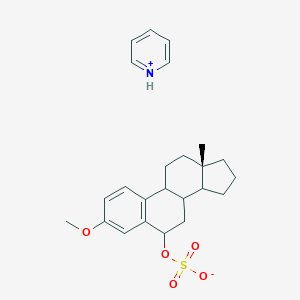
![N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B237961.png)
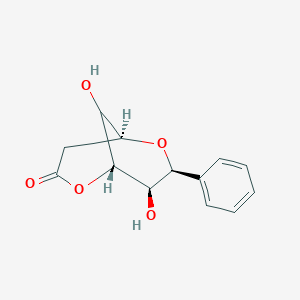
![2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B237979.png)
